molecular formula C2H4NO2- B8599266 Glycinate CAS No. 23297-34-9

Glycinate

Cat. No.: B8599266
CAS No.: 23297-34-9
M. Wt: 74.06 g/mol
InChI Key: DHMQDGOQFOQNFH-UHFFFAOYSA-M
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Description

Glycinate refers to the conjugate base or salt of glycine (C₂H₅NO₂), the simplest amino acid with a molecular weight of 75.0666 g/mol . It is widely utilized in pharmaceuticals, nutraceuticals, and industrial applications due to its biocompatibility, chelating properties, and role in enhancing solubility or bioavailability of active compounds. For example, magnesium this compound is a popular dietary supplement for its calming effects and gastrointestinal tolerability , while this compound esters (e.g., 20(S)-glycinate esters of camptothecin derivatives) improve water solubility in anticancer drugs . This compound’s versatility also extends to antimicrobial applications, where cholesterol this compound derivatives exhibit activity against gram-negative bacteria and fungi .

Scientific Research Applications

Magnesium Glycinate

Magnesium this compound is a chelated form of magnesium that combines magnesium with glycine, an amino acid. This compound is noted for its high bioavailability and effectiveness in various health contexts.

Key Benefits:

  • Improved Glycemic Control: Studies indicate that magnesium this compound supplementation can significantly lower plasma glucose levels and improve insulin sensitivity in individuals with prediabetes and type 2 diabetes .
  • Pain Management: Case studies have shown rapid resolution of chronic pain conditions, such as back pain, attributed to magnesium's role as an N-methyl-D-aspartate receptor antagonist .
  • Mental Health Support: Glycine has antioxidant properties that contribute positively to mental health by potentially reducing anxiety and stress levels .

Table 1: Efficacy of Magnesium this compound in Clinical Studies

Study ReferencePopulationOutcome MeasureResult
Diabetic patientsPlasma glucose levelsSignificant reduction observed
Chronic pain patientsPain severityRapid resolution reported
General populationAnxiety levelsDecrease in subjective anxiety

Glycine's Role in Gastrointestinal Health

Glycine has been shown to protect against gastrointestinal disorders by enhancing cellular uptake and reducing oxidative stress. Research indicates that glycine supplementation can mitigate the effects of intestinal ischemia and reduce inflammation in models of colitis .

Case Study Insight:

  • Administration of glycine post-injury demonstrated a reduction in inflammatory markers and improved healing rates in animal models .

Copper this compound in Animal Feed

Copper this compound serves as a bioavailable source of copper for livestock, crucial for various metabolic processes.

Benefits:

  • Enhances the growth and health of animals by improving collagen strength and reducing permeability issues associated with copper deficiency .
  • The chelation process with glycine ensures better absorption compared to inorganic copper sources.

Table 2: Effects of Copper this compound on Animal Health

ParameterCopper SourceGrowth Rate Improvement (%)Health Status Improvement
Inorganic Copper100% CuSO₄10Moderate
Copper this compound100% Cu(gly)₂20Significant

Cancer Therapy Applications

Glycine has been investigated for its potential anticancer properties. Research indicates that dietary glycine can suppress tumor growth by inhibiting the synthesis of pro-inflammatory cytokines like tumor necrosis factor alpha .

Case Study Example:

  • In a controlled study, glycine supplementation led to a 65% inhibition of tumor growth in B16 melanoma models, underscoring its potential as an adjunctive therapy in cancer treatment .

Chemical Reactions Analysis

Metal Complexation Reactions

Glycinate forms stable coordination complexes with metal ions via its amino and carboxylate groups, exhibiting bidentate or bridging ligand behavior.

Structural Features

  • Copper(II) this compound : Exists as cis and trans isomers, with the general formula Cu(H₂NCH₂COO)₂. The complex forms two five-membered chelate rings, enhancing stability .

  • Magnesium this compound : Chelation occurs through Mg²⁺ binding to the amino nitrogen and carboxylate oxygen, forming a stable complex used in supplements .

Thermodynamic Data for Alkali Metal Clustering

ReactionΔrH° (kJ/mol)MethodReference
K⁺ + this compound → (K⁺- this compound)126CIDT
Na⁺ + this compound → (Na⁺- this compound)153–164CIDT/CIDC

Maillard Reaction Under Basic Conditions

In alkaline environments (pH > 9.6), this compound accelerates non-enzymatic browning with reducing sugars like glucose .

Kinetic Analysis

  • Rate constants :

    • pH 7: k=7.14×102min1k = 7.14 \times 10^{-2} \, \text{min}^{-1}

    • pH 9: k=9.08×102min1k = 9.08 \times 10^{-2} \, \text{min}^{-1}

  • The reaction follows pseudo-first-order kinetics under excess this compound .

Glycine Cleavage System

This mitochondrial enzyme system reversibly degrades glycine (or this compound at high pH):

Glycine+H4folate+NAD+5,10-methylene-H4folate+CO2+NH3+NADH+H+\text{Glycine} + \text{H}_4\text{folate} + \text{NAD}^+ \rightleftharpoons 5,10\text{-methylene-H}_4\text{folate} + \text{CO}_2 + \text{NH}_3 + \text{NADH} + \text{H}^+

  • Key enzymes : P-protein (glycine dehydrogenase), T-protein (aminomethyltransferase), and L-protein (dihydrolipoamide dehydrogenase) .

Radical-Mediated Reactions

In interstellar environments, this compound may form via radical-neutral reactions, such as:

  • CH2NH+CO+H2OThis compound\text{CH}_2\text{NH} + \text{CO} + \text{H}_2\text{O} \rightarrow \text{this compound} .

  • Quantum tunneling facilitates low-temperature pathways, though kinetic feasibility increases above 100 K .

Pharmaceutical Chelates

  • Magnesium this compound : Synthesized via this compound chelation, showing 50% higher cellular uptake than MgCl₂ in Caco-2 cells .

  • Zinc this compound : Forms 1:2 complexes with two five-membered rings, confirmed by XRD .

Acid-Base Reactivity

This compound exhibits amphoteric behavior:

  • Protonation : Below pH 2.4, forms glycinium (NH₃⁺CH₂COOH) .

  • Deprotonation : Above pH 9.6, stabilizes as this compound (NH₂CH₂COO⁻) .

Q & A

Q. Basic: How should researchers design experiments to synthesize and characterize glycinate complexes?

Methodological Answer:

  • Synthesis Design: Use controlled stoichiometric ratios of glycine and metal ions under pH-adjusted aqueous conditions. Include temperature and solvent polarity as variables .
  • Characterization Techniques: Employ spectroscopic methods (e.g., NMR for ligand coordination, FTIR for functional group analysis) and X-ray crystallography for structural elucidation. Reference standardized protocols from chemistry journals for reproducibility .
  • Data Validation: Cross-validate results with elemental analysis (e.g., CHNS) and mass spectrometry to confirm purity and composition .

Q. Advanced: What methodologies are used to investigate this compound-metal complex stability under varying physicochemical conditions?

Methodological Answer:

  • Potentiometric Titration: Measure stability constants (log K) under controlled pH and ionic strength, as demonstrated in lanthanide-glycinate studies .
  • Thermodynamic Modeling: Apply software like HYSS or SPECIES to predict speciation diagrams and validate experimental data .
  • Condition Variability: Test stability across temperatures (5–80°C) and ionic strengths (0.1–1.0 M NaCl) to assess environmental adaptability .

Q. Basic: What statistical methods are appropriate for analyzing this compound reaction kinetics?

Methodological Answer:

  • Rate Law Determination: Use linear regression for pseudo-first-order kinetics under excess ligand conditions.
  • Error Analysis: Calculate confidence intervals for rate constants using triplicate measurements .
  • Software Tools: Leverage OriginLab or Python’s SciPy for curve fitting and residual analysis .

Q. Advanced: How can researchers resolve contradictions in reported stability constants of this compound complexes across studies?

Methodological Answer:

  • Systematic Review: Compare methodologies (e.g., potentiometric vs. voltammetric techniques) and experimental conditions (pH, temperature) .
  • Meta-Analysis: Aggregate data using random-effects models to identify outliers and methodological biases .
  • Method Harmonization: Propose standardized protocols for future studies (e.g., IUPAC guidelines) .

Basic: How to formulate a research question for this compound studies using established frameworks?

Methodological Answer:

  • PICOT Framework: Define Population (e.g., specific metal ions), Intervention (this compound concentration), Comparison (other ligands), Outcome (stability constant), and Time (reaction duration) .
  • FINER Criteria: Ensure feasibility, novelty, and relevance to metalloprotein or chelation therapy research .

Q. Advanced: What advanced spectroscopic techniques elucidate the electronic structure of this compound complexes?

Methodological Answer:

  • X-ray Absorption Spectroscopy (XAS): Probe metal-ligand bond distances and oxidation states at synchrotron facilities .
  • Density Functional Theory (DFT): Simulate electronic transitions and compare with experimental UV-Vis/NIR spectra .
  • Cross-Validation: Combine EXAFS and NMR data to refine computational models .

Q. Basic: How to ensure reproducibility in this compound synthesis protocols?

Methodological Answer:

  • Detailed Documentation: Report exact molar ratios, pH adjustments, and purification steps (e.g., recrystallization solvents) .
  • Characterization Transparency: Provide raw spectral data (e.g., NMR peaks, XRD patterns) in supplementary materials .

Q. Advanced: How can computational modeling be integrated with experimental this compound studies?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Predict solvation effects and ligand exchange dynamics in aqueous systems .
  • Validation Metrics: Compare simulated binding energies with calorimetric data (e.g., ITC) .
  • Open-Source Tools: Use GROMACS or AMBER for force field parameterization .

Q. Basic: What ethical considerations apply to this compound research involving biological systems?

Methodological Answer:

  • Toxicity Screening: Conduct in vitro assays (e.g., MTT) before in vivo studies to assess cytotoxicity .
  • Data Sharing: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets .

Q. Advanced: How to design longitudinal studies on this compound bioaccumulation in environmental systems?

Methodological Answer:

  • Sampling Strategy: Collect water/soil samples seasonally over 2–5 years to track this compound persistence .
  • Analytical Methods: Use ICP-MS for metal detection and HPLC-MS for this compound quantification .
  • Data Modeling: Apply mixed-effects models to account for environmental variables (e.g., rainfall, temperature) .

Comparison with Similar Compounds

Amino Acid Chelates: Magnesium Glycinate vs. Other Magnesium Salts

a) Magnesium this compound vs. Magnesium Taurate

  • Absorption and Bioavailability : Magnesium this compound is bound to glycine, enhancing intestinal absorption and minimizing laxative effects. It is preferred for anxiety relief and sleep support due to glycine’s role in neurotransmission .
  • Therapeutic Focus : Magnesium taurate is linked to taurine, which supports cardiovascular health and blood sugar regulation. It is less effective for neurological benefits compared to this compound .

b) Magnesium this compound vs. Magnesium Citrate/Oxide

  • Bioavailability : Magnesium this compound has superior absorption (~20–30%) compared to magnesium oxide (4–15%) and citrate (25–30%) .
  • Tolerability : this compound causes fewer gastrointestinal side effects (e.g., diarrhea) than citrate or oxide, making it ideal for sensitive individuals .
  • Applications : Oxide is used as an antacid, citrate for constipation, and this compound for neurological and musculoskeletal health .

Table 1: Key Differences Between Magnesium Salts

Property Magnesium this compound Magnesium Citrate Magnesium Oxide
Bioavailability (%) ~20–30 ~25–30 ~4–15
Primary Use Anxiety, muscle health Constipation Antacid
GI Tolerability High Moderate Low
Reference

This compound Esters vs. Other Prodrug Esters

a) Camptothecin this compound Esters vs. CPT-11 (Irinotecan)

  • Solubility : this compound esters of 10,11-methylenedioxycamptothecin increase water solubility by 4–16×, comparable to CPT-11 .
  • Activation Mechanism : Unlike CPT-11, this compound esters hydrolyze spontaneously in plasma without requiring carboxylesterase enzymes, reducing dependency on metabolic pathways .
  • Toxicity : this compound esters inhibit human acetylcholinesterase 20–40× less than CPT-11, suggesting a safer profile .

b) Dexanabinol this compound vs. Conventional Salts this compound esters of dexanabinol (HU-211) improve water solubility while maintaining blood-brain barrier penetration, making them viable prodrugs for neurological disorders .

Table 2: Anticancer Prodrug Comparison

Parameter Camptothecin this compound CPT-11 (Irinotecan)
Solubility Enhancement 4–16× ~10×
Enzyme Activation Not required Carboxylesterase
Acetylcholinesterase Inhibition Low High
Reference

Antimicrobial Derivatives: this compound vs. Carbonate

Cholesterol this compound derivatives (4a–t) show broad-spectrum antimicrobial activity, particularly against E. coli and C. albicans.

Metformin this compound vs. Metformin Hydrochloride

  • Pharmacokinetics : Metformin this compound (1,050.6 mg) achieves equivalent bioavailability to metformin hydrochloride (850 mg) but with faster absorption (detectable within 7.8 minutes) .
  • Tolerability : Both forms show similar gastrointestinal side effects, but this compound’s rapid absorption may benefit patients requiring quick glycemic control .

Preparation Methods

Ferrous Glycinate Synthesis Techniques

Citric Acid-Mediated Chelation

Ferrous this compound is stabilized using citric acid during synthesis to prevent oxidation of Fe²⁺ to Fe³⁺. In this method, reduced iron powder reacts with glycine in an aqueous solution containing citric acid under neutral pH . The carboxyl group of glycine forms a coordinate covalent bond with iron, while citric acid acts as a chelating adjuvant, ensuring >97% chelation efficiency . For industrial-scale production, raw materials include FCC-grade reduced iron, USP-grade glycine, and food-grade citric acid .

Metathesis Methods

Alternative routes employ double decomposition reactions. For example, calcium this compound (from glycine and calcium hydroxide) reacts with ferrous sulfate to yield ferrous this compound and calcium sulfate . Stabilizers like ascorbic acid or malic acid (5–50% w/w) are added to maintain Fe²⁺ stability. Reaction conditions span 20–100°C for 0.5–5 hours, with yields dependent on the molar ratio of reactants .

Table 2: Ferrous this compound Synthesis Routes

RouteReactantsStabilizersYield (%)
1 Fe⁰ + Glycine + Citric AcidCitric Acid>97
2 Calcium this compound + FeSO₄Ascorbic Acid89–93
3 Glycine Ferrous Sulfate + Ca(OH)₂Malic Acid85–90

Comparative Analysis of Industrial vs. Laboratory Methods

Industrial methods prioritize scalability and cost-efficiency. For instance, magnesium this compound synthesis uses recycled solvents and raw materials, reducing production costs by 20–30% compared to traditional methods . Laboratory-scale prebiotic synthesis, while lower-yielding (e.g., 15–30% glycine ), provides insights into abiotic amino acid formation relevant to astrobiology.

Environmental and Economic Considerations

Closed-loop systems in magnesium this compound production achieve near-zero waste, while citric acid stabilization in ferrous this compound synthesis minimizes heavy metal contamination . Economically, the global this compound market is projected to grow at 6.8% CAGR (2025–2030), driven by demand in nutraceuticals and animal feed .

Properties

CAS No.

23297-34-9

Molecular Formula

C2H4NO2-

Molecular Weight

74.06 g/mol

IUPAC Name

2-aminoacetate

InChI

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/p-1

InChI Key

DHMQDGOQFOQNFH-UHFFFAOYSA-M

SMILES

C(C(=O)[O-])N

Canonical SMILES

C(C(=O)[O-])N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add 139.6 g of glycine ethyl ester hydrochloride into 1100 ml of anhydrous ether, ice cold the solution to −6° C. by passing 27.2 g of ammonia gas, so that the glycine ethyl ester hydrochloride is ionized to form glycinate, wherein the proportion of glycine ethyl ester hydrochloride:anhydrous ether:ammonia gas is 1 mol: 1100 ml:1.6 mol.
Quantity
139.6 g
Type
reactant
Reaction Step One
Name
Quantity
1100 mL
Type
solvent
Reaction Step One
Quantity
27.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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